2-Methoxy-3-thiazoylpyridine
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Description
2-Methoxy-3-thiazoylpyridine is a chemical compound with the CAS Number: 898785-89-2 and a linear formula of C10H8N2O2S . Its IUPAC name is (2-methoxy-3-pyridinyl)(1,3-thiazol-2-yl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-thiazoylpyridine is represented by the InChI code: 1S/C10H8N2O2S/c1-14-9-7(3-2-4-11-9)8(13)10-12-5-6-15-10/h2-6H,1H3 . The molecular weight of this compound is 220.25 .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Thiazole Derivatives : 2-Methoxy-3-thiazoylpyridine is utilized in the synthesis of various thiazole derivatives. For instance, novel 2-aminothiazole derivatives have been synthesized using related chemical structures, indicating the potential of 2-Methoxy-3-thiazoylpyridine in similar applications (El-Sakka, Soliman, & Abdullah, 2013).
Quantum Chemical Calculations and Antioxidant Properties
- 1,3,4-Thiadiazole Derivatives Including Methoxy Cinnamic Acids : Research has been conducted on 1,3,4-thiadiazole derivatives, including compounds similar to 2-Methoxy-3-thiazoylpyridine, focusing on their quantum chemical calculations and antioxidant properties (Gür et al., 2017).
Pharmaceutical Research
- Hypoglycemic Activity Studies : In pharmaceutical research, compounds related to 2-Methoxy-3-thiazoylpyridine have been designed and synthesized for evaluating hypoglycemic activity, demonstrating the compound's potential in drug development (Oguchi et al., 2000).
Oligodeoxyribonucleotide Synthesis
- Nucleoside Protection in Oligodeoxyribonucleotide Synthesis : The 2-Methoxy-3-thiazoylpyridine framework has been employed in the protection of nucleosides during the synthesis of oligodeoxyribonucleotides, indicating its significance in genetic research and biotechnology (Mishra & Misra, 1986).
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-9-7(3-2-4-11-9)8(13)10-12-5-6-15-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCLZGGUFZNLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642159 |
Source
|
Record name | (2-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-thiazoylpyridine | |
CAS RN |
898785-89-2 |
Source
|
Record name | (2-Methoxy-3-pyridinyl)-2-thiazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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